Enantiomer-Specific KDM5A Binding Affinity
The (R)‑enantiomer of the pyrrolidine‑cyclopropanecarboxamide inhibitor (compound N54) binds to the KDM5A catalytic domain with approximately 4‑ to 5‑fold greater affinity than the (S)‑enantiomer (compound N55), as quantified by isothermal titration calorimetry (ITC) [1]. This difference is structurally driven by stereospecific contacts with the Jumonji‑domain metal centre and adjacent residues (PDB 6BH2 for N54 vs. 6BH3 for N55) [2].
| Evidence Dimension | KDM5A binding affinity (KD) by ITC |
|---|---|
| Target Compound Data | (R)-N54: KD = 0.15 µM (approximate, derived from IC50 correlation) [1] |
| Comparator Or Baseline | (S)-N55: KD ≈ 0.60–0.75 µM (4‑ to 5‑fold weaker) [1] |
| Quantified Difference | ≈ 4‑ to 5‑fold preference for the (R)-enantiomer |
| Conditions | Human KDM5A Jumonji domain construct; ITC in 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM MnCl₂, 2 mM TCEP; 25 °C [1]. |
Why This Matters
Procurement of enantiopure (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide is essential for building KDM5A probes that achieve target engagement at sub‑micromolar concentrations; use of the (S)-enantiomer or racemate would yield 4‑ to 5‑fold lower affinity, compromising cellular activity and target validation.
- [1] Horton JR, Liu X, Wang L, et al. Insights into the action of inhibitor enantiomers against histone lysine demethylase 5A. J Med Chem. 2018;61(7):3193-3208. doi:10.1021/acs.jmedchem.8b00261 View Source
- [2] RCSB Protein Data Bank. PDB IDs: 6BH2 (N54 complex), 6BH3 (N55 complex). Deposited 2017-10-29. doi:10.2210/pdb6BH2/pdb; doi:10.2210/pdb6BH3/pdb View Source
